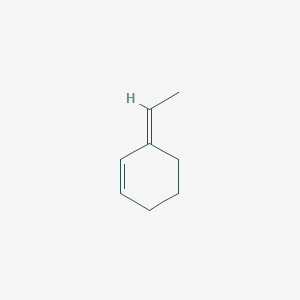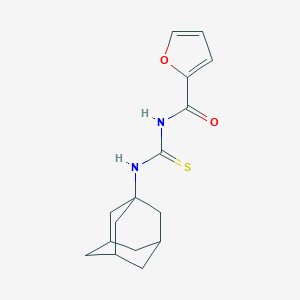
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde, also known as HOPC, is a chemical compound that belongs to the class of pyranones. It is a yellow powder with a molecular formula of C6H4O4 and a molecular weight of 140.09 g/mol. HOPC has been widely studied due to its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation.
Mécanisme D'action
The mechanism of action of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde is not yet fully understood. However, it has been suggested that 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde may exert its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cell survival. By inhibiting NF-κB, 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde may reduce the production of pro-inflammatory cytokines and promote cell death in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde can modulate various biochemical and physiological processes. 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory effects. In addition, 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has been shown to induce apoptosis in cancer cells, which may be mediated by the activation of caspase-3 and -9.
Avantages Et Limitations Des Expériences En Laboratoire
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has some limitations. It is insoluble in water, which may limit its use in some experiments. In addition, the mechanism of action of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde is not yet fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde. One area of interest is the development of new drugs based on 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde. 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has shown promising anti-inflammatory and anti-cancer properties, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the elucidation of the mechanism of action of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde. Understanding how 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde exerts its effects may lead to the development of more effective drugs. Finally, more research is needed to determine the safety and efficacy of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde in animal models and humans.
Méthodes De Synthèse
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde can be synthesized through a variety of methods, including the condensation of 2-hydroxybenzaldehyde and pyruvic acid in the presence of a catalyst. Another method involves the reaction of 2,4-dihydroxybenzaldehyde and glyoxylic acid in the presence of a base. Both methods result in the formation of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde with high yields.
Applications De Recherche Scientifique
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has been extensively studied for its potential use in medicine. It has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation in animal models of disease.
Propriétés
IUPAC Name |
5-hydroxy-4-oxopyran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-2-4-1-5(8)6(9)3-10-4/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACXAVWWICJNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


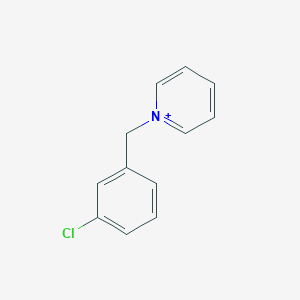
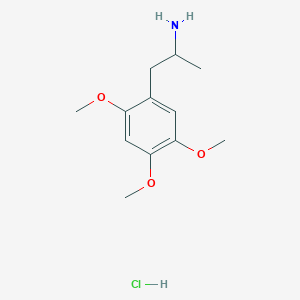
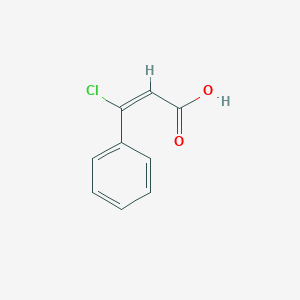
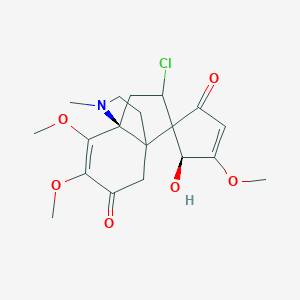
![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)
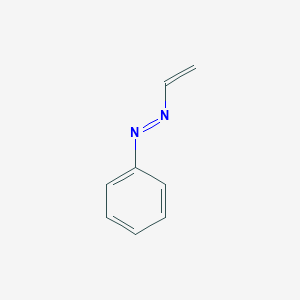
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)

![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
